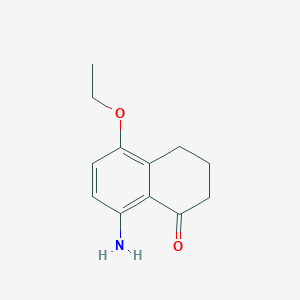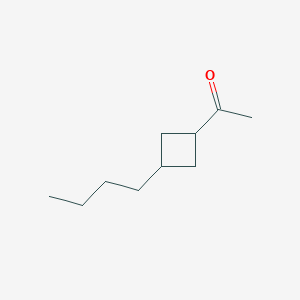
1-(3-Butylcyclobutyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Butylcyclobutyl)ethanone, also known as BCM-95, is a natural compound derived from turmeric. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. BCM-95 has been studied extensively for its anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
1-(3-Butylcyclobutyl)ethanone works by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory response. It also has antioxidant properties, which help to protect cells from damage caused by free radicals. The compound has been shown to modulate the activity of various signaling pathways, which play a role in the development of chronic diseases.
Efectos Bioquímicos Y Fisiológicos
1-(3-Butylcyclobutyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. The compound has also been shown to improve cognitive function, mood, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Butylcyclobutyl)ethanone in lab experiments is its high purity and consistency. The compound is also relatively easy to obtain and has a low toxicity profile. However, one limitation of using 1-(3-Butylcyclobutyl)ethanone in lab experiments is that it may not accurately reflect the effects of the compound in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(3-Butylcyclobutyl)ethanone. One area of research is the development of new formulations and delivery methods for the compound. Another area of research is the investigation of 1-(3-Butylcyclobutyl)ethanone's potential use in the treatment of various diseases, including Alzheimer's disease, depression, and anxiety. Additionally, more research is needed to better understand the mechanisms underlying 1-(3-Butylcyclobutyl)ethanone's therapeutic effects.
Métodos De Síntesis
1-(3-Butylcyclobutyl)ethanone is extracted from turmeric using a patented process that involves a combination of solvent extraction and chromatography. The process yields a highly purified form of the compound, which is then used for further research and development.
Aplicaciones Científicas De Investigación
1-(3-Butylcyclobutyl)ethanone has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. 1-(3-Butylcyclobutyl)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, depression, and anxiety.
Propiedades
Número CAS |
154885-08-2 |
|---|---|
Nombre del producto |
1-(3-Butylcyclobutyl)ethanone |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-(3-butylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-3-4-5-9-6-10(7-9)8(2)11/h9-10H,3-7H2,1-2H3 |
Clave InChI |
AIFNLIZVRXEKQU-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)C |
SMILES canónico |
CCCCC1CC(C1)C(=O)C |
Sinónimos |
Ethanone, 1-(3-butylcyclobutyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




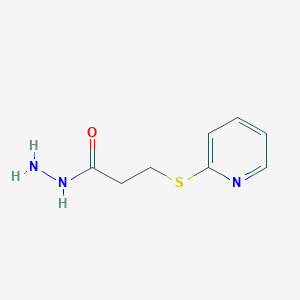
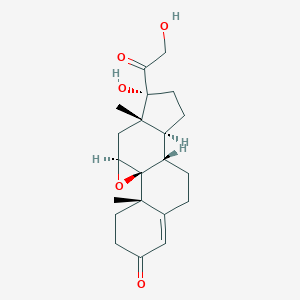
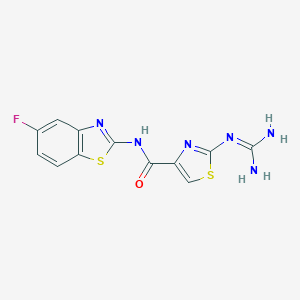
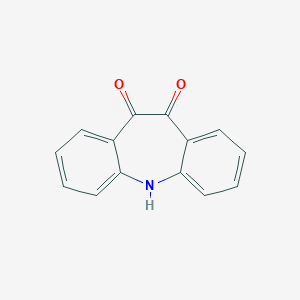
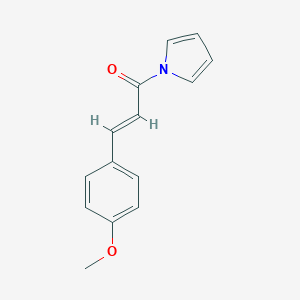
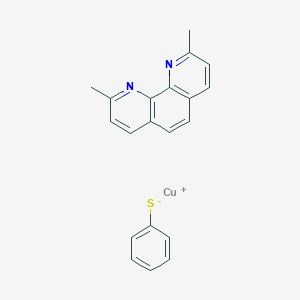
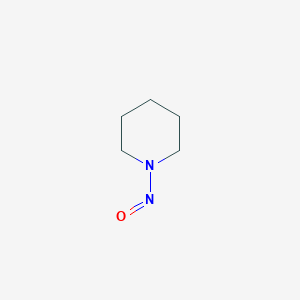
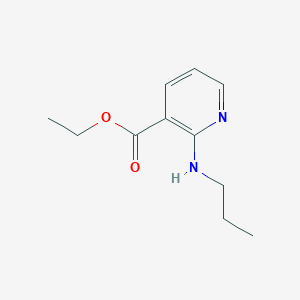
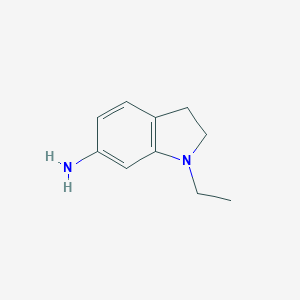
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
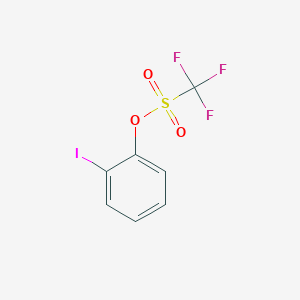
![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)
